

# Mechanisms of resistance to Loncastuximab tesirine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tesirine**

Cat. No.: **B3181916**

[Get Quote](#)

## Technical Support Center: Loncastuximab tesirine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loncastuximab **tesirine**.

## Frequently Asked Questions (FAQs)

**Q1:** What is the mechanism of action of Loncastuximab **tesirine**?

Loncastuximab **tesirine** is an antibody-drug conjugate (ADC) that targets CD19, a protein expressed on the surface of B-cells.<sup>[1][2]</sup> The mechanism involves several steps:

- Binding: The antibody component of Loncastuximab **tesirine** specifically binds to the CD19 receptor on the cell surface.<sup>[1]</sup>
- Internalization: After binding, the ADC-CD19 complex is internalized into the cell via endocytosis.<sup>[1][3]</sup>
- Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved by lysosomal enzymes, releasing the warhead, SG3199.<sup>[3][4]</sup>

- Cytotoxicity: SG3199 is a pyrrolobenzodiazepine (PBD) dimer, a potent DNA alkylating agent. It binds to the minor groove of DNA and forms highly cytotoxic interstrand crosslinks. [5][6] This DNA damage blocks essential cellular processes like replication, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][7]



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Loncastuximab **Tesirine**.

Q2: What are the primary known and potential mechanisms of resistance to Loncastuximab **tesirine**?

Resistance to Loncastuximab **tesirine** can arise from several factors:

- Target Antigen Downregulation: Reduced expression or loss of CD19 on the cell surface prevents the ADC from binding and entering the cell. While this is a common resistance mechanism for CD19-targeted therapies, some studies suggest it may be less frequent with Loncastuximab **tesirine** compared to CAR T-cell therapy.[8] However, in vitro activity does correlate with CD19 expression levels.[9][10]
- Intrinsic Resistance to the Payload: Some cancer cells may have inherent resistance to the SG3199 warhead itself. This can be independent of CD19 expression.[9]
- Upregulation of DNA Damage Repair (DDR) Pathways: Since the SG3199 payload works by causing DNA crosslinks, cancer cells that enhance their DNA repair capabilities may be able to survive the induced damage.[7][11] Combining Loncastuximab **tesirine** with DDR inhibitors, such as PARP inhibitors, has shown synergistic effects in preclinical models, supporting the role of this pathway in resistance.[12]

- Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump the cytotoxic payload out of the cell before it can cause sufficient DNA damage. While PBDs are noted to be less susceptible to some common efflux pumps, this remains a potential mechanism of resistance for ADCs.[\[8\]](#)[\[13\]](#)

## Troubleshooting Guide

Problem: My CD19-positive cell line shows lower-than-expected cytotoxicity in response to Loncastuximab **tesirine**.

This is a common issue that can be dissected with a logical workflow.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Workflow for Loncastuximab **Tesirine** Resistance.

- Step 1: Confirm and Quantify CD19 Expression.
  - Action: Use quantitative flow cytometry to determine the absolute number of CD19 receptors per cell (Antibody Binding Capacity, ABC).
  - Rationale: Cytotoxicity of Loncastuximab **tesirine** is correlated with the level of CD19 expression.<sup>[9]</sup> A low receptor count may be insufficient for effective ADC internalization and payload delivery.
  - See Protocol:Protocol 2: Quantitative Analysis of CD19 Surface Expression by Flow Cytometry.
- Step 2: Assess Intrinsic Sensitivity to the Payload.
  - Action: Perform a cytotoxicity assay using the free SG3199 warhead. Compare the IC50 value to that of sensitive control cell lines.
  - Rationale: The resistance may be target-independent and due to the cell's ability to tolerate the PBD dimer payload. Several cell lines show intrinsic resistance to SG3199.<sup>[9]</sup> [\[14\]](#)
  - See Protocol:Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT).
- Step 3: Investigate the DNA Damage Response (DDR) Pathway.
  - Action: Treat cells with Loncastuximab **tesirine** and assess the induction of DNA damage markers, such as phosphorylated H2AX ( $\gamma$ H2AX), via Western blot or immunofluorescence.
  - Rationale: A robust DDR can repair the DNA crosslinks caused by SG3199, leading to cell survival. An enhanced DDR pathway is a key mechanism of resistance to DNA-damaging agents.<sup>[7]</sup>
  - See Protocol:Protocol 4: Western Blot for  $\gamma$ H2AX Detection.

## Quantitative Data Summary

The in vitro cytotoxicity of Loncastuximab **tesirine** and its payload, SG3199, varies across different lymphoma cell lines. This sensitivity is correlated with CD19 expression and the intrinsic sensitivity to the warhead.

Table 1: In Vitro Cytotoxicity of Loncastuximab **Tesirine** in B-Cell Lymphoma Cell Lines

| Cell Line | Subtype                 | Loncastuximab<br>Tesirine IC50 (pM) | Reference |
|-----------|-------------------------|-------------------------------------|-----------|
| Jeko-1    | Mantle Cell<br>Lymphoma | 1.1                                 | [15]      |
| TMD8      | ABC-DLBCL               | 1.5                                 | [15]      |
| VAL       | GCB-DLBCL               | 0.9                                 | [15]      |
| SU-DHL-4  | GCB-DLBCL               | 2.0                                 | [15]      |
| Pfeiffer  | GCB-DLBCL               | 768.1                               | [15]      |
| U2932     | ABC-DLBCL               | > 10000                             | [15]      |
| REC1      | Mantle Cell<br>Lymphoma | > 10000                             | [16]      |

| SU-DHL-2 | GCB-DLBCL | 2720.0 | [16] |

DLBCL: Diffuse Large B-Cell Lymphoma; ABC: Activated B-Cell-like; GCB: Germinal Center B-Cell-like. Data sourced from preclinical studies.[15][16]

Table 2: In Vitro Cytotoxicity of SG3199 (Warhead) in B-Cell Lymphoma Cell Lines

| Cell Line | Subtype              | SG3199 IC50 (pM) | Reference |
|-----------|----------------------|------------------|-----------|
| Jeko-1    | Mantle Cell Lymphoma | 0.47             | [15]      |
| TMD8      | ABC-DLBCL            | 0.52             | [15]      |
| VAL       | GCB-DLBCL            | 0.25             | [15]      |
| SU-DHL-4  | GCB-DLBCL            | 0.76             | [15]      |
| Pfeiffer  | GCB-DLBCL            | 2.9              | [15]      |
| U2932     | ABC-DLBCL            | 1.1              | [15]      |
| DOHH2     | GCB-DLBCL            | 0.19             | [1]       |

| SU-DHL-6 | GCB-DLBCL | 11.0 | [1] |

Data sourced from preclinical studies.[1][15]

## Key Experimental Protocols

### Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol determines the concentration of Loncastuximab **tesirine** that inhibits cell growth by 50% (IC50).

Materials:

- Lymphoma cell lines
- Complete culture medium
- 96-well flat-bottom plates
- Loncastuximab **tesirine** and/or SG3199
- MTT or XTT reagent
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50  $\mu$ L of medium. Incubate overnight at 37°C, 5% CO2.
- Drug Preparation: Prepare a series of dilutions of Loncastuximab **tesirine** or SG3199 in complete medium. A typical range for the ADC is 0.1 pM to 10 nM.
- Treatment: Add 50  $\mu$ L of the drug dilutions to the appropriate wells. Include "cells only" (no drug) and "medium only" (blank) controls.
- Incubation: Incubate the plate for 96-120 hours at 37°C, 5% CO2.[15][17]
- Viability Assessment:
  - Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[17]
  - Add 100  $\mu$ L of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.[12]
- Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control wells. Plot the percent viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

## Protocol 2: Quantitative Analysis of CD19 Surface Expression by Flow Cytometry

This protocol quantifies the number of CD19 molecules on the cell surface.

Materials:

- Single-cell suspension (1 x 10<sup>6</sup> cells per sample)
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA, 0.05% sodium azide).[18]

- PE-conjugated anti-human CD19 antibody and corresponding isotype control.
- Fc receptor blocking reagent (e.g., purified anti-CD16/CD32).[18]
- Antibody Binding Capacity (ABC) calibration beads (e.g., QuantiBrite PE Beads).[4]
- Flow cytometer.

Procedure:

- Cell Preparation: Harvest cells and adjust the concentration to  $1 \times 10^7$  cells/mL in ice-cold staining buffer.
- Fc Block (Optional but Recommended): Aliquot 100  $\mu$ L of cell suspension ( $1 \times 10^6$  cells) into FACS tubes. Add Fc blocking reagent and incubate for 10 minutes at room temperature. Do not wash.[19]
- Staining: Add the pre-titrated optimal concentration of PE-conjugated anti-CD19 antibody or PE-isotype control. Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Wash: Add 2 mL of staining buffer, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat the wash step twice.[20]
- Resuspension: Resuspend the cell pellet in 400  $\mu$ L of staining buffer for analysis.
- Cytometer Setup and Calibration:
  - Run the QuantiBrite PE beads and set up the instrument according to the manufacturer's instructions.
  - Generate a standard curve by plotting the Median Fluorescence Intensity (MedFl) of each bead population against its known number of PE molecules.[4]
- Data Acquisition: Acquire data for the isotype control and CD19-stained samples.
- Analysis:
  - Gate on the live, single-cell population.

- Determine the MedFI of the CD19-positive population.
- Use the standard curve's linear regression equation to convert the MedFI of your cells into the number of PE molecules per cell, which corresponds to the CD19 ABC value.[\[4\]](#)

## Protocol 3: Modified Alkaline Comet Assay for DNA Crosslinks

This assay detects interstrand crosslinks by measuring the reduction in DNA migration after inducing background DNA strand breaks.

### Materials:

- Treated and untreated cell suspensions
- CometSlides™ or equivalent
- Low Melting Point Agarose (LMA)
- Lysis Solution (high salt, detergent, pH 10)
- Alkaline Unwinding/Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
- Gamma irradiator or X-ray source
- DNA stain (e.g., SYBR Green)
- Fluorescence microscope with appropriate filters and analysis software

### Procedure:

- Sample Preparation: Prepare single-cell suspensions from treated and control cultures.
- Induce Strand Breaks: To measure crosslinks, a defined amount of single-strand breaks must be introduced. Irradiate cells on ice with a low dose of ionizing radiation (e.g., 5-10 Gy) to induce a measurable amount of DNA migration in control cells.[\[21\]](#)

- Embedding in Agarose: Mix  $\sim 10^5$  cells/mL with molten LMA (at 37°C) and immediately pipette onto a CometSlide. Allow to solidify at 4°C.[22]
- Lysis: Immerse slides in chilled Lysis Solution for at least 1 hour at 4°C to remove cell membranes and proteins.[23]
- Alkaline Unwinding: Immerse slides in alkaline electrophoresis buffer for 30-60 minutes at 4°C in the dark to unwind the DNA.[23]
- Electrophoresis: Perform electrophoresis in the same alkaline buffer at  $\sim 1$  V/cm for 30-45 minutes at 4°C.[23]
- Neutralization and Staining: Gently wash slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and stain with a fluorescent DNA dye.
- Analysis:
  - Visualize comets using a fluorescence microscope.
  - Interpretation: DNA crosslinks will prevent the DNA from migrating freely, resulting in a smaller or absent comet tail compared to the irradiated control cells. The reduction in tail moment is proportional to the frequency of crosslinks.[24]

## Protocol 4: Western Blot for γH2AX Detection

This protocol detects the phosphorylation of histone H2AX at Serine 139, a marker of DNA double-strand breaks, which are a downstream consequence of PBD-induced DNA damage.

### Materials:

- Cell lysates from treated and untreated cells
- RIPA buffer with protease and phosphatase inhibitors
- SDS-PAGE gels (e.g., 12-15% acrylamide)
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) ( $\gamma$ H2AX)
- Loading control antibody: anti-Histone H2A or anti-Actin
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Cell Lysis: After treatment, harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors on ice. Centrifuge to pellet debris and collect the supernatant.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Denature 20-30  $\mu$ g of protein per lane by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
- Transfer: Transfer proteins to a PVDF membrane. A wet transfer is often recommended for low molecular weight proteins like histones.[\[8\]](#)
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
- Primary Antibody Incubation: Incubate the membrane with the primary  $\gamma$ H2AX antibody (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[\[25\]](#)
- Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 7. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

- Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading across lanes.



[Click to download full resolution via product page](#)

Caption: DNA Damage Response to PBD Dimer-Induced Crosslinks.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. adcreview.com [adcreview.com]
- 4. Establishing CD19 B-cell reference control materials for comparable and quantitative cytometric expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of DNA Cross-linkers by Click Chemistry-Mediated Heterodimerization of Nor-Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CD19-positive lymphomas with the antibody-drug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]

- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
- 24. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 25. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Mechanisms of resistance to Loncastuximab tesirine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181916#mechanisms-of-resistance-to-loncastuximab-tesirine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)